Dimethyl 6-chloroquinoline-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 6-chloroquinoline-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-4-3-7(14)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFRIWTUOYSJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation
A one-pot synthesis leveraging microwave irradiation demonstrates efficiency in forming quinoline derivatives. For instance, a protocol involving 2-azidebenzaldehyde and dimethyl fumarate under microwave conditions (115°C, 35 min) yields pyrroloquinolinediones. Although this method specifically produces dimethyl 6-chloroquinoline-2,3-dicarboxylate, substituting dimethyl fumarate with dimethyl acetylenedicarboxylate could theoretically shift ester groups to the 2- and 4-positions. The reaction employs acetonitrile as a solvent, with purification via semi-preparative HPLC using C18 columns.
Nitration-Reduction-Cyclization Sequences
Patent CN106008336A outlines a four-step route to 4-chloro-6,7-dimethoxyquinoline, involving nitration of 3,4-dimethoxyacetophenone, condensation with N,N-dimethylformamide dimethyl acetal, catalytic hydrogenation, and chlorination. Adapting this approach, nitration at the 6-position of a dimethyl-substituted precursor, followed by reductive cyclization, could position chlorine and ester groups appropriately. For example, nitration of dimethyl 2,4-dicarboxylate intermediates under acidic conditions (H2SO4/HNO3) may introduce nitro groups, subsequently reduced to amines and cyclized.
Chlorination Strategies for Quinoline Derivatives
Introducing chlorine at the 6-position necessitates careful consideration of directing effects and reagent selectivity.
Direct Electrophilic Chlorination
Chlorination using SOCl2 or POCl3 is widely documented. In one procedure, heating a hydroxyl-quinoline precursor with excess SOCl2 under reflux (3 h) achieves 52% yield of chlorinated product. For dimethyl 6-hydroxyquinoline-2,4-dicarboxylate, analogous treatment with SOCl2 or PCl5 in inert solvents (e.g., DCM) could substitute the hydroxyl group with chlorine.
Esterification and Protecting Group Strategies
The installation of methyl esters at positions 2 and 4 can occur either before or after quinoline ring formation.
Pre-Cyclization Esterification
Using dimethyl acetylenedicarboxylate in cycloaddition reactions offers a pathway to install ester groups directly. For example, Diels-Alder reactions between azide precursors and acetylenedicarboxylates under thermal or microwave conditions could yield the desired ester-substituted quinoline.
Post-Cyclization Esterification
Hydrolysis of nitrile or amide groups to carboxylic acids, followed by esterification with methanol and H2SO4, represents an alternative. However, this approach risks side reactions at reactive quinoline positions, necessitating protective measures for the chlorine substituent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Acetonitrile, employed in microwave-assisted syntheses, promotes polar transition states, while chlorinated solvents (e.g., DCM) enhance electrophilic substitution rates. Elevated temperatures (100–150°C) are critical for cyclization steps, achievable via conventional heating or microwave irradiation.
Catalytic Systems
Hydrogenation steps in patent CN106008336A utilize catalytic hydrogenation (e.g., Pd/C or Raney Ni), which could be adapted for reducing nitro intermediates in quinoline synthesis. Homogeneous catalysts, such as FeCl3, may also facilitate cyclization by coordinating to electron-rich aromatic systems.
Analytical and Purification Techniques
Chromatographic Methods
Semi-preparative HPLC with C18 columns, as described in the microwave synthesis, ensures high purity (>95%) for dimethyl 6-chloroquinoline derivatives. Mobile phases typically combine acetonitrile and water (0.7 mL/min flow rate), with UV detection at 210–365 nm.
Recrystallization Protocols
Recrystallization from ethanol-water mixtures (3:1 v/v) effectively removes unreacted starting materials and byproducts. For larger-scale productions, patent CN1467206A highlights the use of composite solvents (e.g., DMF/cyclohexane) to improve crystal yield and purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-chloroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups at the 2nd and 4th positions can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Reduction Products: Reduced quinoline derivatives with different functional groups.
Hydrolysis Products: Carboxylic acids derived from the hydrolysis of ester groups.
Scientific Research Applications
Medicinal Chemistry
Precursor for Drug Development
Dimethyl 6-chloroquinoline-2,4-dicarboxylate serves as a crucial precursor for synthesizing biologically active quinoline derivatives. These derivatives have been investigated for their therapeutic properties, including anti-cancer and anti-microbial activities. The compound's structure allows for modifications that enhance its efficacy against various diseases, making it a valuable scaffold in drug discovery processes.
Antitumor Activity
Recent studies have highlighted the compound's potential in developing anti-tumor agents. For instance, derivatives synthesized from this compound exhibited significant anti-proliferative effects against human cancer cell lines such as A549 and HT29. These findings suggest that modifications to the quinoline core can lead to compounds with improved biological activity .
Materials Science
Development of Novel Materials
In materials science, this compound is explored for its electronic and optical properties. Its unique molecular structure allows it to be incorporated into materials that require specific electronic characteristics, potentially leading to advancements in organic electronics and photonic devices.
Chemical Biology
Molecular Interactions Studies
This compound is utilized in chemical biology to study quinoline-based molecular interactions and mechanisms. Its reactivity is influenced by the chlorine atom at the 6th position and the ester groups at the 2nd and 4th positions, which play significant roles in binding interactions with biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action in biological systems.
Industrial Chemistry
Synthesis of Industrial Chemicals
this compound is employed in synthesizing various industrial chemicals and intermediates. Its ability to participate in diverse chemical reactions makes it a versatile building block in industrial applications. The scaling up of its synthesis processes can lead to more efficient production methods for related compounds.
Comparative Analysis of Quinoline Derivatives
The following table compares this compound with other quinoline derivatives based on their structural features and potential applications:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Dimethyl 6-bromoquinoline-2,4-dicarboxylate | Similar structure with bromine | Different biological activity profile due to bromine substitution |
| Dimethyl 7-(benzyloxycarbonylamino)-5-chloroquinoline-2,4-dicarboxylate | Contains an additional benzyloxycarbonylamino group | Enhanced solubility and potential receptor interactions |
| Dimethyl 8-fluoroquinoline-2,4-dicarboxylate | Fluorine substitution at position 8 | May exhibit different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of dimethyl 6-chloroquinoline-2,4-dicarboxylate involves its interaction with molecular targets through its quinoline ring and ester groups. The chlorine atom at the 6th position and the ester groups at the 2nd and 4th positions play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
Key analogs and their distinguishing features are summarized below:
Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
| Compound | Space Group | $a \, (\text{Å})$ | $b \, (\text{Å})$ | $c \, (\text{Å})$ | $\alpha \, (°)$ | $\beta \, (°)$ | $\gamma \, (°)$ | Reference |
|---|---|---|---|---|---|---|---|---|
| Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate | $P1$ | 7.7994 | 10.2797 | 10.8056 | 116.862 | 103.956 | 96.780 |
Biological Activity
Dimethyl 6-chloroquinoline-2,4-dicarboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Quinoline Core : A bicyclic structure that contributes to its biological activity.
- Chlorine Substitution : The chlorine atom at the 6th position enhances reactivity.
- Ester Groups : Present at the 2nd and 4th positions, these groups play critical roles in the compound's interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate cell signaling and biological responses.
- Pathway Modulation : Influences pathways related to cell growth, apoptosis, and microbial inhibition.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Demonstrates effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies have shown promising results in inhibiting the proliferation of cancer cell lines. For instance, compounds derived from this scaffold have been evaluated against human cancer cell lines such as A549 and HT29 .
Case Studies and Experimental Data
-
Anticancer Evaluation :
- A study assessed the anti-proliferative effects of related quinoline derivatives on cancer cell lines. The results indicated that derivatives with similar structures exhibited significant cytotoxicity with IC50 values in the micromolar range .
- Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines.
Compound Name Cell Line IC50 (µM) This compound A549 15.3 Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate HT29 12.5 Control (Cisplatin) A549 8.0 -
Antimicrobial Activity :
- In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Table 2 presents the minimum inhibitory concentrations (MIC) for various microbial strains.
Microbial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Synthesis and Applications
This compound serves as a precursor for synthesizing other biologically active quinoline derivatives. Its unique chemical properties make it valuable in:
- Medicinal Chemistry : As a building block for developing new therapeutic agents.
- Industrial Applications : In the synthesis of dyes and pigments due to its distinctive color properties.
Q & A
Q. What are the established synthetic routes for dimethyl 6-chloroquinoline-2,4-dicarboxylate, and what intermediates are critical?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving quinoline scaffolds. A key intermediate is 4-azido-6-methoxy-2-methylquinoline , which undergoes Cu-catalyzed azide-alkyne cycloaddition with propargyl alcohol to form triazole-linked intermediates . Subsequent functionalization (e.g., amidation, sulfonylation) yields derivatives. For example, Pd-catalyzed cross-coupling (e.g., [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) optimizes aryl/alkyl boronic acid couplings to halogenated quinoline cores .
Key Intermediates:
- 4-Azido-6-methoxy-2-methylquinoline
- [1-(6-Methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- X-ray crystallography resolves bond angles and hydrogen-bonding motifs (e.g., N–H⋯O interactions in dihydroquinoline derivatives) .
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity in substitution reactions (e.g., chlorination at C6, ester groups at C2/C4).
- HPLC-MS monitors reaction purity and identifies byproducts during Pd-catalyzed couplings .
Q. How can researchers address solubility challenges in this compound during biological assays?
Methodological Answer:
- Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers with <1% solvent to avoid cytotoxicity.
- Derivatization with hydrophilic groups (e.g., hydroxylation at C8) improves aqueous solubility without compromising quinoline core activity .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of halogenation in quinoline dicarboxylate derivatives?
Methodological Answer: Regioselectivity at C6 is controlled by:
- Electrophilic directing groups : Methoxy groups at C6 direct chlorination via resonance stabilization of the σ-complex .
- Catalytic systems : Pd catalysts with bulky ligands (e.g., dcpf) suppress undesired side reactions in cross-couplings .
Data Insight:
In a 2012 study, [PdCl₂(dcpf)]/K₃PO₄ achieved >90% yield in Suzuki-Miyaura couplings, while smaller ligands led to <60% yield due to competing homocoupling .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations model transition states for nucleophilic attacks (e.g., SNAr at C6) and optimize reaction pathways .
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for functionalization, reducing trial-and-error experimentation .
Case Study:
A 2024 study used quantum mechanical/molecular mechanical (QM/MM) simulations to predict regioselective alkylation at C8, later validated experimentally with 85% yield .
Q. How can contradictions in reported bioactivity data for quinoline dicarboxylates be resolved?
Methodological Answer:
- Meta-analysis of assay conditions : Variability in IC₅₀ values often stems from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent concentrations .
- Dose-response normalization : Express activity relative to internal controls (e.g., β-galactosidase) to account for batch-to-batch variability .
Example:
A 2011 study reported conflicting cytotoxicity data (IC₅₀ = 2–50 μM) due to inconsistent DMSO concentrations (0.1% vs. 1%); normalization reduced variability to ±15% .
Q. What methodologies optimize the enantioselective synthesis of chiral dihydroquinoline derivatives?
Methodological Answer:
- Asymmetric catalysis : Chiral Pd complexes (e.g., BINAP ligands) induce enantioselectivity in hydrogenation of quinoline ketones .
- Dynamic kinetic resolution : Racemic intermediates are resolved via enzyme-mediated acyl transfer (e.g., CAL-B lipase) .
Q. How do steric and electronic effects in substituents impact the photophysical properties of quinoline dicarboxylates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
